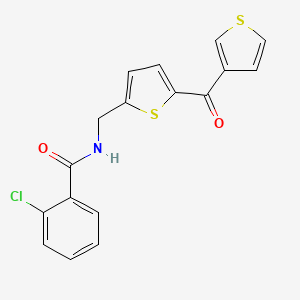

![molecular formula C19H20N4O4S B2769187 3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-50-0](/img/structure/B2769187.png)

3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

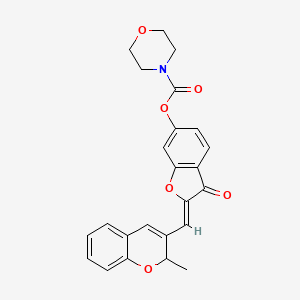

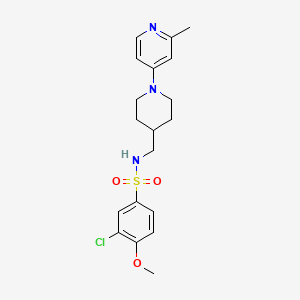

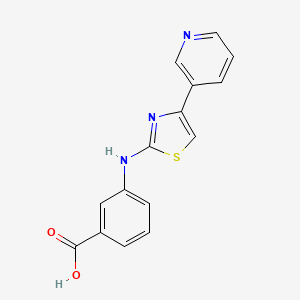

3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that has shown promising results in scientific research. It is a member of the spirocyclic family of compounds and has been found to have potential applications in various fields of research.

科学的研究の応用

Anticonvulsant Activity

Compounds structurally related to 3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione have been extensively studied for their anticonvulsant properties. A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized, showing significant anticonvulsant activity in various tests. The introduction of aromatic substitutions to the cyclohexane ring was found to influence the activity, with specific derivatives offering protection in the MES test in mice, highlighting the potential for the development of new antiepileptic drugs (Obniska, Kamiński, & Tatarczyńska, 2006).

Receptor Affinity and Selectivity

Research on benzenesulfonyl derivatives of m-aminovalerophenones bearing a 1,3,8-triazaspiro[4.5]decane-2,4-dione moiety revealed these compounds as selective ligands for the 5-HT2C receptor, indicating their utility in exploring receptor-related functions and developing receptor-selective drugs. The structure-activity relationship of these compounds provides insights into the design of selective receptor antagonists (Weinhardt, Bonhaus, & Ferreira de Souza, 1996).

Antimicrobial Activity

Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have shown promising antimicrobial activities, underlining the significance of spiro compounds in developing new antimicrobial agents. Efficient synthesis methods have been developed for these compounds, indicating the potential for large-scale production and application in combating microbial infections (Krolenko et al., 2015).

Detoxification and Biocidal Applications

The coating of cotton with N-halamine precursors related to the triazaspirodecane dione structure has been investigated for antimicrobial and detoxification applications. Such coatings enable the cotton to oxidize chemical toxins to less harmful derivatives while also offering antimicrobial properties, demonstrating the compound's utility in safety and medical textiles (Ren et al., 2009).

特性

IUPAC Name |

3-benzyl-8-pyridin-3-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c24-17-19(21-18(25)23(17)14-15-5-2-1-3-6-15)8-11-22(12-9-19)28(26,27)16-7-4-10-20-13-16/h1-7,10,13H,8-9,11-12,14H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJWIYHBVQDKCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

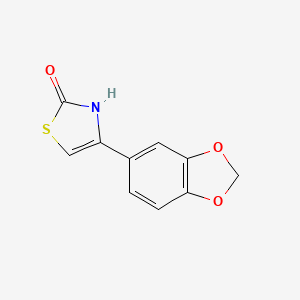

![3-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2769104.png)

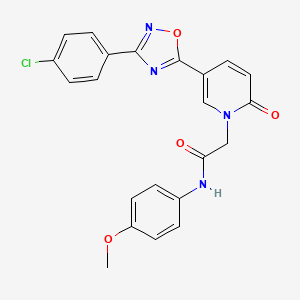

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2769107.png)

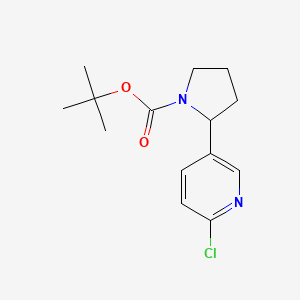

![2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine](/img/structure/B2769114.png)

![2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2769121.png)